molecular formula C20H19N3O2S B3313266 N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 946357-08-0

N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3313266
CAS No.: 946357-08-0
M. Wt: 365.5 g/mol
InChI Key: JXIHLGPGAKPXRY-UHFFFAOYSA-N
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Description

N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a synthetic thiazole derivative of significant interest in medicinal chemistry and preclinical research. This compound features a benzamide group linked to a 1,3-thiazole ring, which is further functionalized, creating a complex molecular architecture ideal for investigating structure-activity relationships. The 1,3-thiazole core is a privileged scaffold in drug discovery, known for its diverse biological activities . Researchers are particularly interested in such compounds for their potential as enzyme inhibitors. Related 2-aminothiazole derivatives have demonstrated potent, dose-dependent inhibitory activity against enzymes like urease, with IC50 values reported in the range of 14.06 to 20.21 μM/mL, as well as against α-glucosidase and α-amylase . These inhibitory properties make the structural class highly relevant for developing new therapeutic strategies for conditions like diabetes and infections related to Helicobacter pylori . Furthermore, in silico analyses of similar compounds predict favorable drug-like properties, including high gastrointestinal absorption and optimal skin permeation (predicted Log Kp values between -5.83 and -6.54 cm/s), which are valuable for early-stage pharmacokinetic assessments . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-7-9-15(10-8-14)12-21-18(24)11-17-13-26-20(22-17)23-19(25)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIHLGPGAKPXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under basic conditions.

Next, the benzamide group is introduced through an acylation reaction This can be achieved by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The thiazole ring and benzamide group are crucial for this interaction, as they can form hydrogen bonds and hydrophobic interactions with the target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

N-(4-{[(4-Methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
  • Structure : Replaces the benzamide with a cyclopropanecarboxamide group.
  • Key Differences : The cyclopropane ring introduces steric rigidity and reduced aromaticity compared to benzamide. This may alter binding kinetics and metabolic stability.
  • Molecular Formula : C₁₆H₁₇N₃O₂S (vs. C₂₁H₂₁N₃O₂S for the target compound) .
3,4-Dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide (F186-0503)
  • Structure : Features a 3,4-dimethoxybenzamide and a 4-methoxyphenylmethyl substituent.
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
  • Structure: Substitutes the carbamoylmethyl group with a phenoxy-linked benzamide.
  • Activity : Reported to exhibit 129.23% growth modulation in plant models (p < 0.05), suggesting strong bioactivity despite structural divergence .

Modifications on the Benzamide Moiety

Masitinib Mesylate
  • Structure: Contains a 4-(pyridin-3-yl)thiazol-2-ylamino group and a 4-methylpiperazine-methylbenzamide.
  • Activity : Inhibits c-KIT and PDGFR tyrosine kinases, validated in mast cell tumors. The pyridine and piperazine groups contribute to target specificity and solubility .
N-(4-tert-Butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide
  • Structure : Replaces the carbamoylmethyl with a sulfamoyl group.
  • Implications : Sulfamoyl’s acidity may enhance binding to basic residues in target proteins, differing from the carbamoyl’s neutral hydrogen-bonding capacity .

Structural and Functional Analysis Table

Compound Name Thiazole Substituent Benzamide Substituent Notable Activity/Use References
Target Compound {[(4-Methylphenyl)methyl]carbamoyl}methyl None Not explicitly reported
Cyclopropanecarboxamide Analog Same as target Cyclopropanecarboxamide Structural rigidity
F186-0503 {[(4-Methoxyphenyl)methyl]carbamoyl}methyl 3,4-Dimethoxy Screening compound
Masitinib Mesylate [4-(Pyridin-3-yl)thiazol-2-yl]amino 4-[(4-Methylpiperazin-1-yl)methyl] c-KIT/PDGFR inhibitor (anticancer)
N-[4-(4-Methylphenyl)thiazol-2-yl]-2-phenoxy 4-Methylphenyl 2-Phenoxy 129.23% growth modulation

Key Research Findings

  • Steric and Electronic Effects : The 4-methylphenyl group in the target compound likely balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., tert-butyl in ) may hinder membrane permeability .
  • Activity Trends: Phenoxy-substituted analogs () show higher bioactivity than carbamoyl derivatives, suggesting substituent polarity influences efficacy .
  • Kinase Inhibition Potential: Structural similarities to Masitinib () imply the target compound could interact with kinase domains, though specificity requires validation.

Biological Activity

N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that integrates a thiazole ring, a benzamide moiety, and a methylphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties.

Chemical Structure

The molecular formula for this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S, and its structural representation includes functional groups that are crucial for its biological activity. The thiazole ring is known for its role in various pharmacological activities, while the benzamide group contributes to the compound's interaction with biological targets.

This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. The thiazole and benzamide components facilitate binding to specific enzymes or receptors, thereby altering their activity. For instance, it may inhibit certain kinases or other enzymes involved in cancer progression.

Anticancer Activity

Research indicates that compounds containing thiazole rings often display significant anticancer properties. In particular, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AHeLa (cervical cancer)5.2
Compound BMCF-7 (breast cancer)4.8
This compoundA431 (skin cancer)TBD

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines by inhibiting specific signaling pathways associated with inflammation.

Case Studies and Research Findings

  • Enzyme Inhibition : A study evaluating the inhibition of RET kinase by similar benzamide derivatives demonstrated promising results, with several compounds showing significant inhibition rates. The presence of the thiazole ring was critical for enhancing potency against the target enzyme .
  • Cytotoxicity Studies : In a comparative analysis of various thiazole derivatives, this compound was found to exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the thiazole and benzamide groups can significantly influence biological activity. The presence of electron-donating groups on the phenyl ring enhances anticancer activity .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:
The synthesis involves multi-step reactions, including thiazole ring formation and carbamoyl group coupling. Key parameters include:

  • Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating (60–80°C) to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency during carbamoyl coupling .
  • Reaction time : Extended reaction times (12–24 hours) improve yield for steps involving thiourea intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Advanced: How can contradictory bioactivity data across studies be resolved methodologically?

Answer:
Conflicting bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays) require:

  • Orthogonal assays : Validate activity using fluorescence polarization (for enzyme binding) and cellular proliferation assays (e.g., MTT) to confirm target engagement .
  • Structural analysis : X-ray crystallography or molecular docking (using SHELX or AutoDock) identifies binding pose variations caused by crystal packing or solvent effects .
  • Batch consistency : Verify compound purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d₆) to rule out impurities affecting results .

Basic: Which analytical techniques are essential for characterizing purity and structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz) confirms substituent positions (e.g., thiazole C-H at δ 7.2–7.5 ppm; carbamoyl NH at δ 8.1–8.3 ppm) .
  • FT-IR : Detect functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, thiazole C-S at ~670 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 395.5) and fragmentation patterns .

Advanced: How can computational methods enhance the understanding of structure-activity relationships (SAR)?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor binding (e.g., carbamoyl group’s electron-deficient carbonyl) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with HDAC enzymes) to assess stability of hydrogen bonds (e.g., between thiazole N and catalytic Zn²⁺) .
  • QSAR modeling : Use substituent descriptors (e.g., Hammett σ values) to predict bioactivity trends. For example, electron-donating groups on the benzamide ring enhance solubility but may reduce target affinity .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., HDAC inhibition using acetylated lysine substrates) .
  • Antimicrobial screening : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculation .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond angles and torsional strain (e.g., carbamoyl group’s dihedral angle relative to thiazole) .
  • Twinned data handling : SHELXE resolves overlapping reflections in cases of pseudo-merohedral twinning .
  • Hydrogen bonding networks : Identify key interactions (e.g., amide N-H⋯O=C) stabilizing the bioactive conformation .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole ring .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carbamoyl group .
  • Solvent compatibility : Dissolve in DMSO for stock solutions (avoid aqueous buffers >1 week) .

Advanced: How do substituent modifications impact pharmacokinetic properties?

Answer:

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or morpholine) to improve aqueous solubility. For example, replacing 4-methylphenyl with 4-hydroxyphenyl reduces LogP by ~0.5 .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation (e.g., thiazole S-oxidation detected via LC-MS/MS) .
  • Plasma protein binding : Equilibrium dialysis (vs. albumin) quantifies free fraction; bulky substituents (e.g., benzyl) increase binding (>90%) .

Basic: What synthetic intermediates require stringent purification?

Answer:

  • Thiazole precursors : α-Haloketones (e.g., 2-bromo-4-methylacetophenone) must be >98% pure to avoid cross-reactivity .
  • Carbamoyl intermediates : Thiourea derivatives (e.g., (4-methylbenzyl)thiourea) require recrystallization (ethanol) to eliminate unreacted amines .

Advanced: What strategies address low yield in the final coupling step?

Answer:

  • Catalyst optimization : Use HOBt/DCC coupling agents for amide bond formation (yield increases from 40% to 75%) .
  • Microwave-assisted synthesis : Reduce reaction time (from 24h to 2h) with controlled microwave heating (100°C) .
  • Protecting groups : Temporarily protect thiazole NH with Boc to prevent side reactions during benzamide coupling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

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